

Application Note: Spectrophotometric Determination of Ketoprofen in Pharmaceutical Gels

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Compound of Interest

Compound Name: Ketoprofen

Cat. No.: B1673614

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Introduction

Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties in topical pharmaceutical gel formulations.[1] Accurate and precise quantification of **ketoprofen** in these gels is crucial for ensuring product quality and therapeutic efficacy. This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of **ketoprofen** in pharmaceutical gels. The method is based on the measurement of the ultraviolet absorbance of **ketoprofen** in a suitable solvent. This method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[2][3][4]

Principle

The spectrophotometric method relies on the principle that **ketoprofen** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_{max}) for **ketoprofen** is determined in a suitable solvent, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By preparing a calibration curve from standard solutions of known concentrations, the concentration of **ketoprofen** in a gel sample can be accurately determined.

Instrumentation and Reagents

- Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes.
- Reagents and Solvents:
 - **Ketoprofen** reference standard (pharmaceutical grade)
 - Methanol (analytical or HPLC grade)[2][5][6]
 - Ethanol (96%) (analytical grade)[6]
 - Distilled or deionized water
 - Sodium hydroxide (NaOH) (for pH adjustment if necessary)
 - Ethyl acetate (for extraction)[7]

Experimental Protocols

Preparation of Standard Solutions

1.1. Preparation of **Ketoprofen** Stock Standard Solution (e.g., 500 µg/mL):

- Accurately weigh approximately 50 mg of the **ketoprofen** reference standard.[2]
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[2][6]
- Allow the solution to cool to room temperature.
- Dilute to the mark with methanol and mix thoroughly.[2]

1.2. Preparation of Working Standard Solutions:

- From the stock standard solution, prepare a series of working standard solutions by appropriate serial dilutions with methanol to obtain concentrations in the desired linear range (e.g., 5-25 µg/mL).[2]

Sample Preparation from Pharmaceutical Gel

2.1. Extraction of **Ketoprofen** from the Gel Matrix:

- Accurately weigh an amount of the pharmaceutical gel equivalent to a known amount of **ketoprofen** (e.g., 1 g of a 2.5% gel, which contains 25 mg of **ketoprofen**).[7]
- Transfer the weighed gel sample to a suitable container (e.g., a 100 mL beaker).
- Add approximately 50 mL of a suitable solvent (e.g., methanol or a mixture of ethyl acetate and ethanol) to disperse the gel.[7]
- Sonicate the mixture for at least 20 minutes to ensure complete extraction of **ketoprofen** from the gel matrix.[6][7]
- Quantitatively transfer the dispersed mixture to a 100 mL volumetric flask.
- Rinse the beaker with the solvent and add the rinsings to the volumetric flask.
- Dilute to the mark with the solvent and mix well.
- Filter the resulting solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.[2]

2.2. Preparation of the Sample Solution for Analysis:

- From the filtered solution, make an appropriate dilution with the solvent to bring the concentration of **ketoprofen** within the established linear range of the calibration curve. For example, if the initial sample concentration is 250 µg/mL, a 1:10 dilution would yield a concentration of 25 µg/mL.

Spectrophotometric Measurement

- Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 220-400 nm) to determine the wavelength of maximum absorbance (λ_{max}) of **ketoprofen** in the chosen solvent. The λ_{max} for **ketoprofen** in methanol is typically observed around 254-256 nm.[2][5]
- Use the chosen solvent as a blank to zero the spectrophotometer.
- Measure the absorbance of each of the working standard solutions and the prepared sample solution at the determined λ_{max} .

Data Analysis

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 0.999 indicates good linearity.[2][5]
- Determine the concentration of **ketoprofen** in the sample solution by interpolating its absorbance value into the regression equation.
- Calculate the amount of **ketoprofen** in the original gel sample using the following formula:

$$\text{Amount of Ketoprofen (mg/g)} = (C \times D \times V) / W$$

Where:

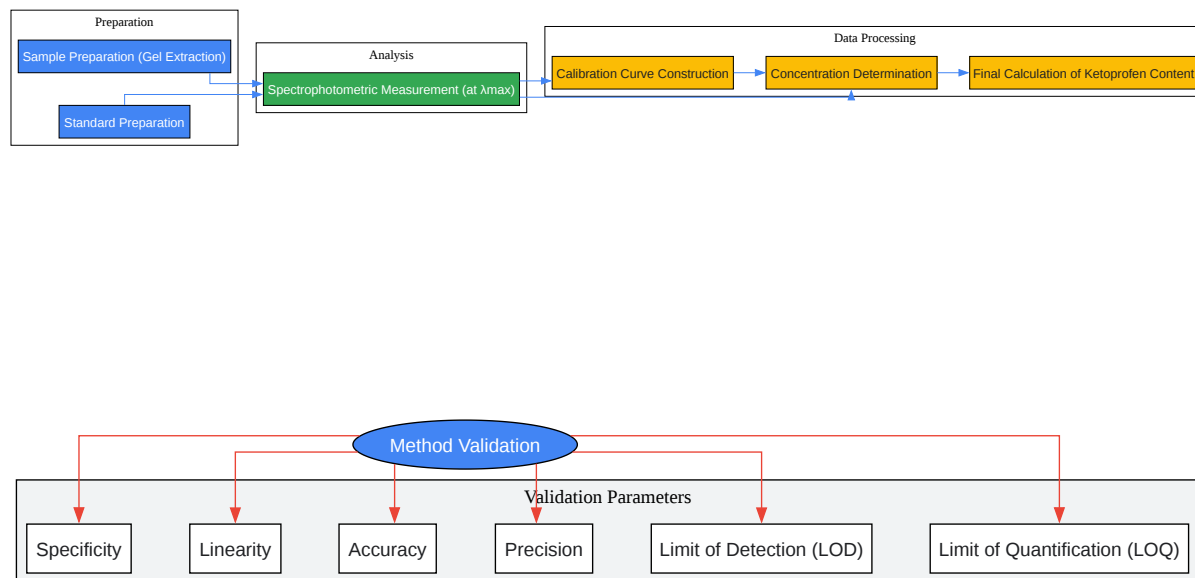
- C = Concentration of **ketoprofen** in the final sample solution ($\mu\text{g/mL}$) from the calibration curve.
- D = Dilution factor.
- V = Initial volume of the sample preparation (mL).
- W = Weight of the gel sample taken (g).

Method Validation Summary

The described spectrophotometric method was validated according to ICH guidelines for linearity, accuracy, precision, and specificity. The results are summarized in the table below.

Parameter	Specification	Result
Wavelength (λ_{max})	N/A	256 nm (in Methanol)[2]
Linearity Range	$R^2 \geq 0.999$	5 - 25 $\mu\text{g/mL}$ [2]
Correlation Coefficient (R^2)	≥ 0.999	0.9996[5]
Accuracy (% Recovery)	98.0 - 102.0%	99.5 - 101.5%
Precision (% RSD)		
- Repeatability (Intra-day)	$\leq 2.0\%$	$< 1.0\%$
- Intermediate Precision (Inter-day)	$\leq 2.0\%$	$< 1.5\%$
Specificity	No interference from excipients	Confirmed

Visualizations



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